
DBCO-Cyanine7
Descripción general
Descripción
DBCO-Cyanine7 is a water-soluble near-infrared fluorescent dye that contains a cycloalkyne moiety. This compound is particularly useful in bioimaging and molecular labeling due to its ability to react with azide groups through a copper-free “click reaction”. The near-infrared fluorescence of this compound allows for deep tissue imaging with minimal background interference, making it a valuable tool in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Cyanine7 typically involves the conjugation of a cyclooctyne derivative (DBCO) with a cyanine dye (Cyanine7). The reaction conditions often include:
Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to accommodate higher volumes of reactants
Purification: Techniques such as column chromatography or recrystallization to ensure high purity
Quality Control: Rigorous testing to confirm the chemical structure and purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
DBCO-Cyanine7 primarily undergoes:
Cycloaddition Reactions: Reacts with azides to form stable triazoles
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups
Common Reagents and Conditions
Azides: React with the cycloalkyne moiety of this compound in a copper-free click reaction
Solvents: Water, DMSO, DMF
Conditions: Room temperature, no need for copper catalysts
Major Products
Triazoles: Formed from the reaction with azides
Substituted Derivatives: Resulting from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
DBCO-Cyanine7 has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules
Biology: Employed in bioimaging to label and track biomolecules in living organisms
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems
Industry: Applied in the development of advanced materials and sensors
Mecanismo De Acción
The mechanism of action of DBCO-Cyanine7 involves its ability to undergo a copper-free click reaction with azides. This reaction forms a stable triazole linkage, allowing for the specific labeling of biomolecules. The near-infrared fluorescence of Cyanine7 enables deep tissue imaging with minimal background interference. The molecular targets include azide-tagged biomolecules, and the pathways involved are primarily related to bioorthogonal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cyanine5 DBCO: Another near-infrared fluorescent dye with similar applications but different spectral properties
Alexa Fluor 750 DBCO: A dye with comparable fluorescence characteristics but different chemical structure
IRDye 800CW DBCO: Used for similar bioimaging applications but with distinct excitation and emission wavelengths
Uniqueness
DBCO-Cyanine7 stands out due to its:
Near-Infrared Fluorescence: Allows for deeper tissue imaging with minimal background interference
Copper-Free Click Reaction: Enables biocompatible labeling without the need for toxic catalysts
High Water Solubility: Facilitates its use in aqueous biological environments
Propiedades
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITMLXOTDZBDAP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H55N4O2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


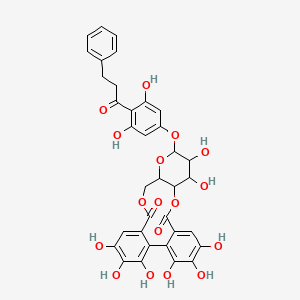
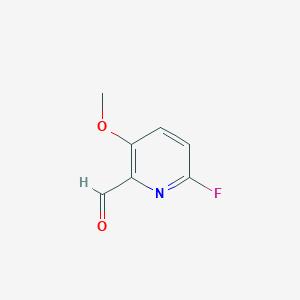
![1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249888.png)
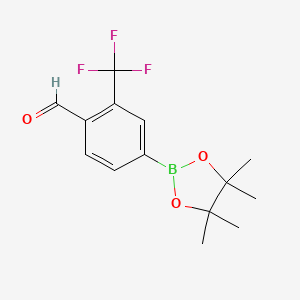

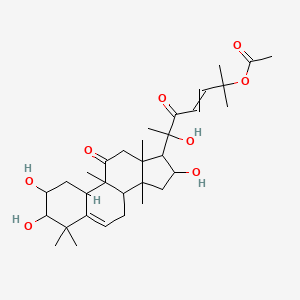
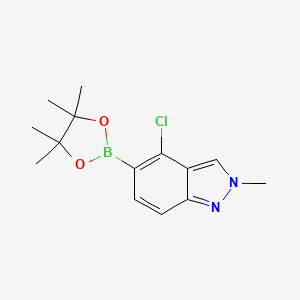
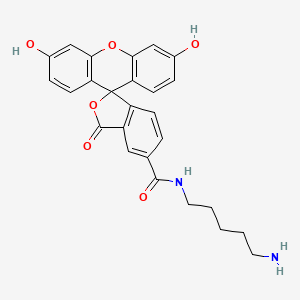
![N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide](/img/structure/B8249939.png)
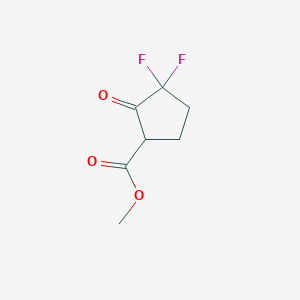
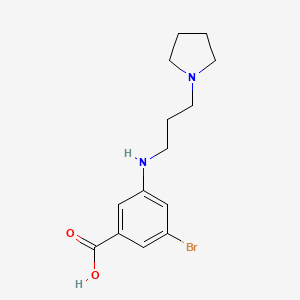

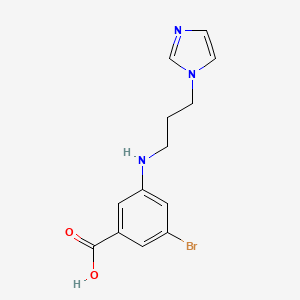
![2-chloro-6-[4-(1H-pyrazolo[3,4-b]pyridin-3-yl)piperidin-1-yl]pyrimidine-4-carboxylic acid](/img/structure/B8249972.png)
